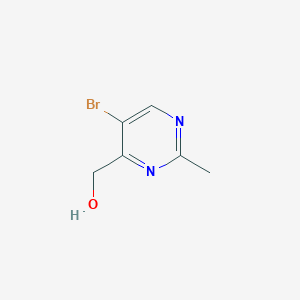

(5-Bromo-2-methylpyrimidin-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

(5-bromo-2-methylpyrimidin-4-yl)methanol |

InChI |

InChI=1S/C6H7BrN2O/c1-4-8-2-5(7)6(3-10)9-4/h2,10H,3H2,1H3 |

InChI Key |

IUHZHOVJQVVTDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)CO)Br |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Methylpyrimidin 4 Yl Methanol

Established Synthetic Pathways for the Preparation of (5-Bromo-2-methylpyrimidin-4-yl)methanol

The synthesis of this compound is typically achieved through a multi-step process that involves the initial construction of the core pyrimidine (B1678525) ring, followed by the introduction and modification of the required functional groups.

Pyrimidine Ring Formation: Construction of the 2-methylpyrimidine-4-carboxylate core via the condensation of a three-carbon unit with acetamidine (B91507).

Regioselective Bromination: Introduction of a bromine atom at the C-5 position of the pyrimidine ring.

Functional Group Reduction: Reduction of the ester group at the C-4 position to the desired hydroxymethyl functionality.

This approach allows for controlled introduction of each substituent, ensuring high purity of the final product.

The formation of the 5-bromo-2-methylpyrimidine (B124572) core is the cornerstone of the synthesis. There are several established methods for constructing substituted pyrimidine rings. bu.edu.eg

One of the most widely used methods involves the condensation of a β-dicarbonyl compound with an amidine. bu.edu.eg To obtain the desired substitution pattern, this can be approached in two primary ways:

Method 1: Post-cyclization Bromination: This method involves first synthesizing the 2-methylpyrimidine (B1581581) ring and then introducing the bromine atom. For instance, ethyl formate (B1220265) can be condensed with ethyl acetate (B1210297) to form ethyl 2-formylacetate, a β-ketoester. This intermediate is then reacted with acetamidine to form ethyl 2-methylpyrimidine-4-carboxylate. Subsequent electrophilic bromination, typically using N-Bromosuccinimide (NBS), introduces the bromine atom regioselectively at the C-5 position, which is the most electron-rich and sterically accessible position for electrophilic attack on the pyrimidine ring. wikipedia.orgmdpi.com

Method 2: Synthesis from Brominated Precursors: A more direct route involves using a brominated starting material. A patented one-step method describes the synthesis of 5-bromo-2-substituted pyrimidines from the reaction of 2-bromomalonaldehyde (B19672) with an amidine compound in a protic acid solvent. google.com Adapting this method, the reaction of 2-bromomalonaldehyde with acetamidine hydrochloride in a solvent such as acetic acid can directly yield the 5-bromo-2-methylpyrimidine core. google.com This method is efficient as it constructs the substituted ring in a single step. However, it would necessitate a subsequent step to introduce the C-4 functionality.

A convergent synthesis might involve the reaction of a brominated β-dicarbonyl compound, such as diethyl 2-bromomalonate, with acetamidine. This would build the core with all necessary non-hydrogen substituents in a single cyclization step, leading directly to ethyl 5-bromo-2-methylpyrimidine-4-carboxylate.

The final key step in the synthesis of this compound is the introduction of the hydroxymethyl group at the C-4 position. This is reliably achieved through the chemical reduction of a carbonyl group, such as an ester or a carboxylic acid, at that position.

Starting with the intermediate, ethyl 5-bromo-2-methylpyrimidine-4-carboxylate, a reduction reaction is employed to convert the ester into a primary alcohol. chemicalbook.com Common and effective reducing agents for this transformation include metal hydrides.

Lithium Aluminium Hydride (LiAlH₄): This is a powerful reducing agent capable of readily converting esters to primary alcohols. The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Careful temperature control, often starting at 0 °C, is necessary due to the high reactivity of LiAlH₄.

Diisobutylaluminium Hydride (DIBAL-H): This is another effective reagent for the reduction of esters to alcohols. It often provides higher selectivity and can be used at low temperatures.

The choice of reducing agent and reaction conditions depends on the scale of the synthesis and the presence of other functional groups in the molecule.

The optimization of reaction conditions is a critical aspect of chemical synthesis to maximize product yield, ensure purity, and improve efficiency. semanticscholar.org For the multi-step synthesis of this compound, several parameters at each stage can be fine-tuned. scielo.br

Key parameters for optimization include the choice of solvent, reaction temperature, concentration of reactants, and the specific catalyst or reagents used. google.comresearchgate.net For example, in the cyclization step to form the pyrimidine ring, the choice between different alcoholic solvents or the use of a Lewis acid catalyst could significantly impact the reaction rate and yield. bu.edu.eg In the reduction step, modulating the temperature and the molar equivalents of the hydride reagent is crucial to prevent side reactions and ensure complete conversion. The progress of these reactions is typically monitored by analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. scielo.br

| Synthetic Step | Parameter to Optimize | Variables | Goal |

|---|---|---|---|

| Ring Cyclization | Solvent | Ethanol, Methanol (B129727), Acetonitrile (B52724) | Improve reactant solubility and reaction rate |

| Catalyst | Acid (e.g., HCl) or Base (e.g., NaOEt) | Increase rate of condensation | |

| Temperature | Room temperature to reflux | Balance reaction rate and side-product formation | |

| Ester Reduction | Reducing Agent | LiAlH₄, DIBAL-H, NaBH₄/LiCl | Achieve complete and clean reduction |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Ensure anhydrous conditions and reagent stability | |

| Temperature | -78 °C to 0 °C to room temperature | Control reactivity and prevent over-reduction |

Derivatization Reactions and Functional Group Interconversions of this compound

The presence of a primary hydroxyl group makes this compound a versatile building block for further chemical modifications. The hydroxyl group can be readily converted into other important functional groups.

The hydroxymethyl moiety at the C-4 position is the most reactive site for many chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. The esterification of hydroxyl groups on pyrimidine derivatives is a common strategy in medicinal chemistry to modify a compound's properties. nih.gov

Etherification: Conversion to an ether can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to yield the corresponding ether.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.

To Aldehyde: Mild oxidizing agents such as Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), or Dess-Martin Periodinane (DMP) can selectively oxidize the primary alcohol to 5-bromo-2-methylpyrimidine-4-carbaldehyde (B13579714) without further oxidation.

To Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or sodium hypochlorite (B82951) in the presence of a catalyst, will oxidize the alcohol directly to 5-bromo-2-methylpyrimidine-4-carboxylic acid.

These transformations highlight the utility of this compound as an intermediate for creating a library of substituted pyrimidines for various research applications.

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acetyl chloride, Pyridine | (5-bromo-2-methylpyrimidin-4-yl)methyl acetate |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 4-(methoxymethyl)-5-bromo-2-methylpyrimidine |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 5-bromo-2-methylpyrimidine-4-carbaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | 5-bromo-2-methylpyrimidine-4-carboxylic acid |

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Substituent

The bromine atom on the pyrimidine ring is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.org The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles. researchgate.net

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester. organic-chemistry.orgnih.gov For a substrate like this compound, a Suzuki-Miyaura reaction with various aryl or heteroaryl boronic acids would yield 5-aryl- or 5-heteroaryl-substituted 2-methylpyrimidin-4-yl)methanol derivatives. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step. organic-chemistry.orgrsc.org Studies on similar substrates, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, have shown that good yields can be obtained using catalysts like Pd(PPh₃)₄ with bases such as K₃PO₄ in solvents like 1,4-dioxane. rsc.org The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions. wur.nl

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. acs.orgstackexchange.com This reaction employs a dual catalytic system, typically consisting of a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. stackexchange.comaip.org Applying this to this compound would allow for the introduction of various alkynyl groups at the C5 position. These resulting alkynylpyrimidines are valuable intermediates for further transformations. While copper-free versions of the Sonogashira coupling have been developed, the classic Pd/Cu system remains widely used for its efficiency. aip.org

Buchwald-Hartwig Amination: This reaction is a powerful tool for the synthesis of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. wikipedia.orgresearchgate.net It allows for the introduction of a wide array of amino functionalities at the C5 position of the pyrimidine ring, replacing the bromine atom. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a base. The development of specialized ligands has greatly expanded the scope of this reaction, allowing for the coupling of even challenging substrates under relatively mild conditions. researchgate.net For pyrimidine substrates, the choice of catalyst and ligand system is critical to achieve good yields. For instance, reactions involving N-arylpyrimidin-2-amine derivatives have shown success using a dichlorobis(triphenylphosphine)Pd(II)/xantphos system with sodium tert-butoxide as the base.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF | 5-Arylpyrimidines |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄/CuI | Et₃N, piperidine, DIPA | THF, DMF | 5-Alkynylpyrimidines |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 5-Aminopyrimidines |

Transformations Involving the Methyl Substituent on the Pyrimidine Ring

The methyl group at the C2 position of the pyrimidine ring is not merely a passive substituent. Its reactivity is enhanced by the electron-withdrawing nature of the adjacent ring nitrogen atoms. This activation makes the protons on the methyl group acidic enough to be removed by a suitable base, allowing the methyl group to participate in various condensation reactions.

An important transformation is the aldol-type condensation with aldehydes. Research has shown that methyl groups in the 2-, 4-, or 6-positions of a pyrimidine nucleus are considered 'active' and can react with benzaldehyde (B42025) derivatives. For example, the closely related 5-bromo-2-methylpyrimidine has been shown to react with benzaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), to yield 5-bromo-2-styrylpyrimidine. This reaction proceeds via the deprotonation of the methyl group to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the styryl-substituted pyrimidine. This methodology provides a direct route to vinyl-substituted pyrimidines, which are versatile intermediates for further functionalization.

Other potential transformations of the activated methyl group, while less commonly reported for this specific substrate, could include oxidation to a carboxylic acid under strong oxidizing conditions or halogenation via a radical mechanism, though these would require careful control to avoid reactions at other sites of the molecule.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This property makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when bearing a good leaving group. While the bromine at C5 is an excellent leaving group for cross-coupling, other halogens on the pyrimidine ring, if present, can be displaced by nucleophiles.

In polysubstituted pyrimidines, the positions most activated towards nucleophilic attack are C2, C4, and C6. Research on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) demonstrated a regioselective displacement, where the chlorine atom at the C4 position is preferentially substituted to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This highlights the higher reactivity of the C4 position towards nucleophilic attack compared to the C2 position in this specific system.

For this compound itself, an SNAr reaction on the pyrimidine core would likely require the introduction of another leaving group at the C2, C4, or C6 positions, as displacing the bromine at C5 via an SNAr mechanism is less common than its participation in metal-catalyzed reactions. The presence of strong electron-withdrawing groups on the ring would be necessary to facilitate such a transformation.

Iii. Structure Activity Relationship Sar and Molecular Design Principles for 5 Bromo 2 Methylpyrimidin 4 Yl Methanol Analogues

Design and Synthesis of Structural Analogues of (5-Bromo-2-methylpyrimidin-4-yl)methanol for SAR Investigations

The systematic investigation of Structure-Activity Relationships (SAR) hinges on the design and synthesis of a library of structural analogues where specific parts of the lead molecule, in this case this compound, are methodically altered. The goal is to discern which structural features are essential for the desired biological activity and to map how modifications affect potency, selectivity, and other pharmacological properties. rsc.org

The design of analogues for SAR studies typically involves modifications at three key positions on the this compound scaffold:

The C5-Bromo Group: The bromine atom is a lipophilic, electron-withdrawing group that can participate in halogen bonding. Analogues can be synthesized by replacing the bromine with other halogens (F, Cl, I) to probe the effect of size and electronegativity, or with hydrogen (de-bromination) to assess the necessity of a substituent at this position. Alternatively, introducing small alkyl, alkoxy, or cyano groups can explore steric and electronic requirements.

The C2-Methyl Group: This small alkyl group can influence the molecule's solubility and steric profile. Analogues might involve varying the size of the alkyl group (ethyl, propyl), introducing unsaturation (vinyl), or replacing it with other functional groups like an amino or trifluoromethyl group to alter electronic properties and potential hydrogen bonding capabilities. frontiersin.org

The C4-Methanol Group: The primary alcohol is a key hydrogen bond donor and acceptor. Modifications here are critical and can include oxidation to an aldehyde or carboxylic acid, esterification or etherification to modulate polarity and steric bulk, or replacement with an aminomethyl or a thiolmethyl group to change hydrogen bonding characteristics.

The synthesis of these analogues often employs cross-coupling reactions, such as the Suzuki or Stille reactions, particularly for modifying the C5-bromo position. mdpi.com The C4-methanol group can serve as a synthetic handle for further elaboration. For instance, it can be oxidized and then coupled with various amines to form amides, introducing a wide range of diversity into the molecular structure.

Table 1: Illustrative Design Strategy for SAR Investigation of this compound Analogues

| Scaffold Position | Original Group | Proposed Modifications | Rationale for Modification |

| C5 | Bromo (-Br) | -H, -F, -Cl, -I, -CN, -CH3 | Investigate the role of halogens, electronics, and lipophilicity. |

| C2 | Methyl (-CH3) | -H, -CF3, -NH2, -Ethyl | Probe steric tolerance and electronic effects. |

| C4 | Methanol (B129727) (-CH2OH) | -CHO, -COOH, -CH2NH2, -CH2OCH3 | Evaluate the importance of the hydrogen-bonding capacity and polarity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfiveable.melongdom.org For derivatives of this compound, a QSAR study would involve generating a dataset of analogues with their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition). nih.gov

The process involves calculating a variety of molecular descriptors for each analogue. These descriptors quantify different aspects of the molecule's physicochemical properties:

Topological descriptors: Describe the connectivity and branching of the molecule.

Electronic descriptors: Include properties like dipole moment and partial charges on atoms.

Steric descriptors: Relate to the molecule's size and shape, such as molecular volume and surface area.

Hydrophobic descriptors: Such as the partition coefficient (logP), which measures lipophilicity.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a model that predicts activity based on a combination of these descriptors. nih.govnih.gov

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = a(logP) - b(V_C5) + c(q_N1) + d

Where:

log(1/IC50) is the biological activity.

logP represents the lipophilicity.

V_C5 is the volume of the substituent at the C5 position.

q_N1 is the partial charge on the N1 nitrogen of the pyrimidine (B1678525) ring.

a, b, c, d are coefficients determined by the regression analysis.

Such a model could reveal, for example, that increased lipophilicity and a smaller substituent at C5 are beneficial for activity, guiding the design of more potent compounds. The success of a QSAR model is highly dependent on the quality of the input data and rigorous statistical validation. wikipedia.orgacs.org

Rational Design Approaches for Modulating Chemical or Biological Activity Based on the this compound Scaffold

Rational design strategies leverage structural information about the biological target or the ligand to design new molecules with enhanced activity or improved properties. nih.gov The this compound scaffold can serve as a starting point for several rational design approaches.

Scaffold Hopping: This technique involves replacing the central pyrimidine core with other heterocyclic systems (e.g., pyridine (B92270), triazine, or pyrazole) while retaining the key pharmacophoric features—the spatial arrangement of the bromo, methyl, and methanol substituents. This can lead to novel chemical series with different physicochemical properties and potentially new intellectual property.

Pharmacophore Modeling: If a set of active analogues is known but the target structure is not, a pharmacophore model can be generated. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. The this compound scaffold would contribute a hydrogen bond donor/acceptor (methanol), a hydrophobic feature (methyl group), and a potential halogen bond donor (bromo group). This pharmacophore can then be used to screen virtual libraries for new, structurally diverse compounds that fit the model. researchgate.net

Structure-Based Drug Design (SBDD): If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking studies can be performed. This compound and its analogues can be computationally docked into the active site of the target to predict their binding modes and affinities. This information is invaluable for designing new analogues with improved interactions. For example, docking might reveal a nearby hydrophobic pocket, suggesting that replacing the C2-methyl group with a larger alkyl group could enhance binding affinity.

Table 2: Application of Rational Design Principles

| Design Approach | Methodology | Application to this compound Scaffold |

| Scaffold Hopping | Replace core scaffold while maintaining key functional groups. | Replace the pyrimidine ring with other heterocycles like pyridine or triazine. |

| Pharmacophore Modeling | Identify essential 3D features for activity from known active molecules. | Use the methanol, methyl, and bromo groups as key pharmacophoric points to search for new hits. |

| Structure-Based Design | Utilize the 3D structure of the biological target to guide design. | Dock analogues into the target's active site to identify modifications that improve binding interactions. |

Conformational Analysis and Stereochemical Considerations in Structure-Activity Studies

The 3D shape, or conformation, of a molecule is crucial for its interaction with a biological target. acs.org Conformational analysis studies the different spatial arrangements of atoms that can be achieved by rotation around single bonds. youtube.com For this compound, the key rotatable bond is between the pyrimidine ring (C4) and the methanol group (-CH2OH). The orientation of the hydroxyl group relative to the ring can influence its ability to form hydrogen bonds within a target's binding site.

While the core pyrimidine ring is largely planar, the substituents are not. The flexibility of the C4-hydroxymethyl group can be important. In some cases, rigidifying the structure by incorporating this group into a new ring system can lock it into a bioactive conformation, which may increase potency and selectivity. nih.govacs.org

Stereochemistry becomes a critical factor if chiral centers are introduced into the analogues. nih.gov For example, if the C4-methanol group is modified to a -CH(OH)CH3 group, a new stereocenter is created. The two resulting enantiomers (R and S) will have different 3D shapes and may exhibit significantly different biological activities, as one enantiomer may fit much better into the chiral binding site of a protein target than the other. Therefore, the synthesis and biological evaluation of individual stereoisomers are often essential in advanced stages of SAR studies to identify the most active isomer and minimize potential off-target effects from the less active one. nih.gov

Iv. Mechanistic Investigations and Molecular Interactions of 5 Bromo 2 Methylpyrimidin 4 Yl Methanol in Vitro and in Silico Studies

Elucidation of Molecular Targets and Binding Mechanisms through In Vitro Assays (Excluding Clinical Data)

In vitro assays are fundamental in determining the biological activity of a compound by studying its effects outside a living organism, typically in a controlled laboratory setting such as a test tube or culture dish. These studies provide crucial insights into how a molecule like (5-Bromo-2-methylpyrimidin-4-yl)methanol might interact with specific biological targets.

Biochemical assays are pivotal for identifying the interactions between a compound and specific enzymes. Derivatives of 5-bromo-pyrimidine have demonstrated significant activity in enzyme inhibition studies, suggesting potential mechanisms of action for this compound itself.

A key area of investigation for pyrimidine (B1678525) derivatives has been their role as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of diseases like cancer. A study on a novel series of 5-bromo-pyrimidine derivatives revealed their potential as inhibitors of Bcr/Abl tyrosine kinase. nih.gov The Bcr/Abl fusion protein is a constitutively active tyrosine kinase that is a primary driver in chronic myeloid leukemia (CML). Several synthesized derivatives showed potent inhibitory activity against this enzyme, with some compounds exhibiting efficacy comparable to the established drug Dasatinib. nih.gov This suggests that the 5-bromopyrimidine (B23866) scaffold, central to this compound, is a viable pharmacophore for targeting tyrosine kinases.

The general mechanism for such inhibition often involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that promotes cell proliferation. While direct enzymatic studies on this compound are not extensively documented, the activity of its close analogs provides a strong rationale for investigating it as a potential kinase inhibitor.

No significant findings on enzyme activation by this compound or its close derivatives are prominently reported in the scientific literature. nih.gov The primary focus has been on inhibitory activities.

Beyond intracellular enzymes, pyrimidine-based compounds have been developed to target cell surface receptors. Receptor binding assays measure the affinity of a ligand (the compound) for a receptor. The 5-bromopyrimidine moiety is a structural component of Macitentan, a potent dual endothelin receptor antagonist. nih.govresearchgate.net Endothelin receptors (ETA and ETB) are involved in vasoconstriction and cell proliferation, and their antagonism is a therapeutic strategy for conditions like pulmonary arterial hypertension.

The discovery of Macitentan highlights the capability of the pyrimidine scaffold to be tailored for high-affinity binding to G-protein coupled receptors. nih.gov These interactions are highly specific, depending on the three-dimensional conformation of the compound and its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds within the receptor's binding pocket. This precedent suggests that this compound could be a scaffold for developing ligands that target specific receptor subtypes, although its direct receptor binding profile has not been detailed.

Cell-free systems, which utilize cellular extracts containing the necessary machinery for transcription and translation, offer a powerful platform for prototyping and studying biosynthetic pathways without the complexities of a living cell. nih.govnih.govosti.gov These systems allow for direct manipulation of the biochemical environment and precise measurement of enzyme activity and pathway output. nih.govosti.gov

For a compound like this compound, a cell-free system could be employed to:

Identify Metabolic Liabilities: By incubating the compound with liver cell extracts (e.g., S9 fractions), researchers can identify potential metabolic pathways that modify the compound, revealing how it might be processed in a biological system.

Screen for Target Engagement: A specific pathway of interest (e.g., a kinase cascade) can be reconstituted in vitro. The addition of this compound would allow for a direct assessment of its impact on the pathway's output, confirming target engagement in a controlled environment. nih.gov

Elucidate Mechanism of Action: Cell-free systems enable the systematic omission or addition of specific components to pinpoint the exact molecular target responsible for an observed biological effect.

While specific studies applying this methodology to this compound are not available, the approach represents a valuable tool for future mechanistic investigations. springernature.com

Computational Chemistry and Molecular Modeling of this compound and its Derivatives

Computational methods, including molecular docking and molecular dynamics, are indispensable tools for predicting and understanding how a molecule like this compound interacts with biological targets at an atomic level. jchemrev.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein. Numerous docking studies have been performed on pyrimidine derivatives, highlighting their potential to interact with a wide array of biological targets. mdpi.comremedypublications.com

For instance, computational studies on pyrimidine-based derivatives have identified them as potential inhibitors of Focal Adhesion Kinase (FAK), a key enzyme in cancer cell migration and survival. rsc.org Docking simulations revealed that these compounds could fit into the FAK active site, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues such as Cys502 and Leu553. rsc.org Similarly, other pyrimidine derivatives have been docked against the epidermal growth factor receptor (EGFR) tyrosine kinase and microbial enzymes, with the results showing favorable binding energies and interaction patterns consistent with inhibitory activity. mdpi.commdpi.com

The table below summarizes findings from various molecular docking studies on pyrimidine derivatives against different protein targets.

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Potential Application |

|---|---|---|---|---|

| Pyrimidine Derivatives | Focal Adhesion Kinase (FAK) | Cys502, Ile428, Leu553 | Not specified | Anticancer rsc.org |

| Thiazolyl-Pyridines | EGFR Tyrosine Kinase | Not specified | -7.3 to -9.1 | Anticancer (Lung) mdpi.com |

| Indolylmethylen-thioxothiazolidine Derivatives | E. coli MurB | Tyr157, Lys261, Ser228 | -9.16 to -10.51 | Antibacterial mdpi.com |

| Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines | SARS-CoV-2 Main Protease (Mpro) | Not specified | -6.8 to -7.9 | Antiviral mdpi.com |

These studies collectively suggest that the pyrimidine core of this compound provides a versatile scaffold for designing ligands that can bind effectively to diverse protein targets.

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. For drug discovery, MD simulations are used to analyze the conformational stability of a ligand-protein complex and to study the dynamics of the binding process.

In the context of pyrimidine derivatives, MD simulations have been used to validate the stability of docking poses. rsc.org For example, after docking novel pyrimidine derivatives into the FAK active site, MD simulations were run to confirm that the ligand remained stably bound within the pocket throughout the simulation time. This analysis provides confidence in the predicted binding mode and suggests that the compound can form a lasting interaction with its target. rsc.org MD simulations can also reveal the influence of solvent molecules and subtle conformational changes in the protein upon ligand binding, offering insights that static docking models cannot provide. mdpi.com These computational approaches are critical for the rational design and optimization of new therapeutic agents based on the this compound scaffold. nih.gov

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the intrinsic properties of molecules like this compound at the atomic level. nih.gov These computational methods allow for the prediction of a molecule's geometry, electronic structure, reactivity, and spectroscopic characteristics without the need for empirical data, thus guiding experimental design and interpretation. researchgate.net

A typical computational study on this compound would begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule. Following this, calculations can reveal key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen of the methanol (B129727) group, indicating sites susceptible to electrophilic attack or hydrogen bonding. Conversely, positive potential would be expected around the hydrogen atoms.

Reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies to quantify the molecule's behavior in chemical reactions. Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular charge transfer and the stabilization energy associated with hyperconjugative interactions, such as those between lone pair orbitals and antibonding orbitals. researchgate.net

Finally, quantum chemical methods can predict spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. nih.gov

Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated via DFT (Note: These are representative parameters that would be calculated in a typical DFT study and are not experimental values.)

| Parameter | Description | Predicted Significance for the Compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Influences interactions with biological targets and reactivity in oxidation reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Determines susceptibility to nucleophilic attack and reactivity in reduction reactions. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | A smaller gap suggests higher polarizability and greater chemical reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Affects solubility, membrane permeability, and the nature of intermolecular interactions. |

| MEP Maxima/Minima | Regions of most positive (electrophilic) and most negative (nucleophilic) electrostatic potential. | Predicts sites for non-covalent interactions like hydrogen bonding with enzyme active sites. |

| NBO Analysis | Describes intramolecular charge transfer and bonding interactions. researchgate.net | Reveals the stability conferred by delocalization of electron density within the molecule. |

| Calculated Vibrational Frequencies | Theoretical prediction of IR and Raman spectral bands. | Aids in structural confirmation and analysis of experimental spectroscopic data. researchgate.net |

In Silico Prediction of Potential Biological Activities (Excluding ADMET for human trials)

In silico methods are instrumental in the early stages of drug discovery for predicting the potential biological activities of a compound, thereby prioritizing it for further experimental investigation. Based on its structural features—a substituted pyrimidine ring—this compound can be computationally evaluated for various therapeutic applications. The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors and antimicrobial agents. atomfair.com

Computational screening, such as molecular docking, can be employed to predict the binding affinity of this compound against a panel of known biological targets. For instance, the pyrimidine core is a key structural motif in many ATP-competitive kinase inhibitors. Docking studies could simulate the interaction of this compound within the ATP-binding pocket of various kinases, which are crucial targets in oncology and inflammatory diseases. The hydroxymethyl and bromo substituents offer potential hydrogen bonding and halogen bonding interactions, respectively, which could enhance binding affinity and selectivity.

Based on the activities of structurally similar compounds, predictions can be made. The analogous compound, (5-Bromo-2-chloropyrimidin-4-yl)methanol, is noted as a building block for kinase inhibitors as well as antiviral and anticancer agents. atomfair.com This suggests that this compound could serve as a scaffold for developing agents with similar activities. Furthermore, bromodomains, which are epigenetic "reader" proteins, have become important targets in oncology and inflammation. nih.gov The bromo-substituent on the pyrimidine ring makes this compound an interesting candidate for screening against bromodomain families, where halogen interactions can be critical for ligand recognition.

Various online tools and software can predict a compound's bioactivity spectrum based on its structure by comparing it to databases of known active molecules. researchgate.net These predictions can suggest potential activities ranging from enzyme inhibition to receptor antagonism.

Table 2: Summary of Potential Biological Activities Predicted via In Silico Methods

| Predicted Activity | Rationale / In Silico Method | Potential Therapeutic Area |

| Kinase Inhibition | The pyrimidine core is a known hinge-binding motif for many kinases. atomfair.com Molecular docking can predict binding to ATP pockets. | Oncology, Inflammatory Diseases |

| Antiviral Activity | Pyrimidine derivatives are common scaffolds for nucleoside analogs that inhibit viral replication. atomfair.com | Infectious Diseases |

| Anticancer Activity | Stems from potential kinase inhibition or interference with other cell proliferation pathways. atomfair.com | Oncology |

| Bromodomain Inhibition | The bromo-substituent may facilitate key interactions in the acetyl-lysine binding pocket of bromodomains. nih.gov | Oncology, Inflammatory Diseases |

| Antifungal Activity | Halogenated aromatic compounds have shown promise as antifungal agents. researchgate.netscispace.com Molecular docking against fungal enzymes could confirm potential. | Infectious Diseases |

High-Throughput Screening and Ligand Discovery Campaigns Utilizing this compound as a Chemical Probe or Scaffold

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against biological targets. researchgate.net this compound is well-suited for use in HTS campaigns in two primary capacities: as a core scaffold for building diverse chemical libraries and as a fragment for use in fragment-based ligand discovery (FBLD).

As a scaffold, the compound offers multiple points for chemical modification. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to esters and ethers. The bromine atom is particularly valuable, as it can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of a wide array of different chemical groups. atomfair.com By systematically modifying these positions, a large library of analogues can be synthesized. This library can then be screened in HTS assays to identify "hits"—compounds that show activity against a specific target, such as a particular enzyme or receptor. nih.gov

Alternatively, in fragment-based ligand discovery, small molecules ("fragments") are screened for weak but efficient binding to a biological target. Due to its relatively small size and simple structure, this compound is an ideal candidate for inclusion in a fragment library. nih.gov If it is identified as a binder, its structure can be elaborated and optimized into a more potent lead compound. The pyrimidine core, methyl group, and bromo-substituent provide a distinct three-dimensional shape and set of interaction points to probe the binding site of a target protein. nih.gov

Table 3: Example of a High-Throughput Screening Campaign Design

| Campaign Component | Description | Application of this compound |

| Library Type | Diversity-Oriented Synthesis Library | The compound is used as a starting scaffold. The bromo and hydroxymethyl groups are functionalized to create thousands of distinct derivatives. atomfair.com |

| Target Class | Protein Kinases | The library is screened for inhibition of a panel of cancer-related kinases. |

| Assay Format | Fluorescence Resonance Energy Transfer (FRET) | A FRET-based assay is used to measure kinase activity in a high-throughput format (e.g., 384-well plates). researchgate.net |

| Hit Criteria | >50% Inhibition at 10 µM | Compounds from the library that meet this threshold are selected for follow-up studies. |

| Follow-up | Structure-Activity Relationship (SAR) | Hits are re-synthesized and further modified to improve potency and selectivity, guided by the initial screening data. nih.gov |

V. Advanced Analytical Methodologies for the Characterization and Study of 5 Bromo 2 Methylpyrimidin 4 Yl Methanol in Research Settings

Spectroscopic Techniques in the Structural Elucidation of (5-Bromo-2-methylpyrimidin-4-yl)methanol and its Derivatives

Spectroscopic methods are indispensable for the structural confirmation of this compound. These techniques probe the molecular structure by measuring the interaction of the compound with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR spectroscopy for this compound would be expected to show distinct signals for each type of proton in the molecule. The aromatic proton on the pyrimidine (B1678525) ring is anticipated to appear as a singlet in the downfield region, typically between δ 8.5 and 9.0 ppm, due to the deshielding effect of the heterocyclic ring. The protons of the methyl group attached to the pyrimidine ring would likely resonate as a singlet at approximately δ 2.5-3.0 ppm. The methylene (B1212753) protons of the hydroxymethyl group are expected to produce a singlet around δ 4.5-5.0 ppm, while the hydroxyl proton would give a broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring would exhibit characteristic chemical shifts in the aromatic region (δ 150-170 ppm). The carbon of the methyl group would appear in the upfield region (δ 20-30 ppm), and the methylene carbon of the hydroxymethyl group would be observed around δ 60-70 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, further confirming the structural assignment. For instance, an HSQC experiment would show a correlation between the methylene protons and the corresponding carbon of the hydroxymethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine-H | ~8.7 (s, 1H) | - |

| Pyrimidine-C-Br | - | ~110-120 |

| Pyrimidine-C-CH₃ | - | ~160-170 |

| Pyrimidine-C-CH₂OH | - | ~165-175 |

| Pyrimidine-C-H | - | ~155-165 |

| -CH₃ | ~2.7 (s, 3H) | ~20-25 |

| -CH₂OH | ~4.8 (s, 2H) | ~60-65 |

| -OH | Variable (br s, 1H) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.

ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules. In positive ion mode, this compound would be expected to form a protonated molecule [M+H]⁺. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 Da (due to the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula with high accuracy, thus confirming the molecular identity.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. Derivatization of the hydroxyl group of this compound, for instance by silylation, may be necessary to improve its volatility and thermal stability for GC analysis. The electron ionization (EI) mass spectrum would show a molecular ion peak and a series of fragment ions resulting from the cleavage of the molecule. Expected fragmentation pathways include the loss of a hydroxyl radical, a hydroxymethyl group, or the bromine atom, providing valuable structural information.

Table 2: Expected Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Expected Molecular Ion (m/z) | Key Fragmentation Pathways |

| ESI-MS | Positive | [M+H]⁺ | Isotopic pattern for Br (⁷⁹Br/⁸¹Br) |

| GC-MS (EI) | Electron Ionization | M⁺ | Loss of -OH, -CH₂OH, -Br, pyrimidine ring fragmentation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the methyl and methylene groups would appear around 2850-3000 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. A C-O stretching vibration would likely be observed between 1000 and 1260 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The pyrimidine ring in this compound is expected to exhibit characteristic absorption maxima in the UV region, typically between 200 and 300 nm, corresponding to π→π* transitions. The position and intensity of these absorption bands can be influenced by the substituents on the pyrimidine ring.

Table 3: Characteristic IR and UV-Vis Absorption Data for this compound

| Spectroscopy | Functional Group/Chromophore | Expected Absorption Range |

| IR | O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) |

| IR | C-H stretch (sp³) | 2850-3000 cm⁻¹ |

| IR | C=C, C=N stretch (aromatic) | 1400-1600 cm⁻¹ |

| IR | C-O stretch (alcohol) | 1000-1260 cm⁻¹ |

| UV-Vis | Pyrimidine ring (π→π*) | 200-300 nm |

Chromatographic Separations and Purity Assessment Methods for Research Samples

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound in research settings. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like this compound. researchgate.net Reversed-phase HPLC is a common mode of separation for pyrimidine derivatives. researchgate.net

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 or C8 silica-based column, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a sample can be determined by integrating the peak area of the main component and any impurities detected, often using a UV detector set at a wavelength where the compound exhibits strong absorbance. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration.

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. While this compound itself has limited volatility due to the polar hydroxyl group, its volatile derivatives can be readily analyzed by GC.

Derivatization is a common strategy to increase the volatility of polar compounds for GC analysis. The hydroxyl group of this compound can be converted to a less polar and more volatile ether or ester group, for example, through reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) ether is more amenable to GC analysis.

The GC separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC is particularly useful for assessing the presence of volatile impurities in a sample of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used chromatographic technique for monitoring the progress of chemical reactions in real-time. researchgate.netthieme.de In the synthesis of this compound, TLC is instrumental for qualitatively tracking the consumption of starting materials and the formation of the product. nih.govnih.gov This method involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. mdpi.comrochester.edu

The plate is then developed in a sealed chamber containing a suitable solvent system, known as the eluent. The choice of eluent is critical for achieving good separation between the starting materials, intermediates, and the final product. For pyrimidine derivatives, common solvent systems include mixtures of ethyl acetate (B1210297) and hexane. nih.gov As the eluent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. libretexts.org

After development, the separated spots are visualized, commonly under UV light, as pyrimidine rings are often UV-active. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. By comparing the Rƒ values of spots in the reaction mixture to those of the pure starting material and product, a researcher can effectively monitor the reaction's progression towards completion.

Table 1: Illustrative TLC Monitoring of a Synthesis Reaction

| Time Point | Starting Material Spot (Rƒ) | Product Spot (Rƒ) | Observations |

| 0 h | 0.65 | - | A single spot corresponding to the starting material is observed. |

| 2 h | 0.65 | 0.30 | The starting material spot has diminished in intensity, and a new spot corresponding to the product has appeared. |

| 4 h | Faint | 0.30 | The starting material spot is barely visible, indicating near-complete consumption. The product spot is intense. |

| 6 h | - | 0.30 | The starting material spot has completely disappeared, signaling the completion of the reaction. |

Note: Data are illustrative. Rƒ values are dependent on the specific stationary and mobile phases used.

X-ray Crystallography and Solid-State Characterization of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure and provide insights into its solid-state packing and intermolecular interactions, such as hydrogen bonding. mdpi.comnsf.gov

The study of pyrimidine derivatives by X-ray crystallography has revealed detailed information about their supramolecular assemblies, which are governed by interactions like hydrogen bonding and π-stacking. rsc.org In the case of this compound, the hydroxyl group and the nitrogen atoms of the pyrimidine ring are potential sites for hydrogen bonding, which would significantly influence its crystal lattice structure.

Furthermore, this technique is essential for the characterization of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice. nih.gov By co-crystallizing this compound with other molecules (co-formers), it is possible to modify its physicochemical properties. X-ray crystallography would be essential to understand the specific intermolecular interactions, such as hydrogen bonds between the methanol moiety and a co-former, that stabilize the co-crystal structure.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₅H₅BrN₂O |

| Formula Weight | 189.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845.7 |

| Z | 4 |

Note: This table presents hypothetical data based on common values for similar organic molecules and serves for illustrative purposes only.

Advanced hyphenated techniques for complex mixture analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.govsaspublishers.com These methods provide both qualitative and quantitative information with high sensitivity and selectivity. ijnrd.org For the analysis of this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable. ijpsr.comresearchgate.net

LC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. saspublishers.com This technique is ideal for analyzing reaction mixtures, identifying impurities, and studying metabolites of this compound. rsc.orgnih.gov The sample is first separated on an HPLC column, and the eluting components are then introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) data, enabling the determination of the molecular weight of each component. mdpi.com Tandem mass spectrometry (LC-MS/MS) can further provide structural information through fragmentation analysis. researchgate.net

GC-MS is another robust hyphenated technique suitable for the analysis of volatile and thermally stable compounds. nih.gov this compound, or a derivatized form of it, could be separated by gas chromatography and subsequently identified by its mass spectrum. The resulting mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries for positive identification.

Table 3: Application of Hyphenated Techniques for the Analysis of this compound

| Technique | Application | Typical Information Obtained |

| LC-MS | Purity assessment of synthesized product; Identification of non-volatile impurities and by-products in reaction mixtures. | Retention time (t R ), Molecular ion peak [M+H]⁺ at m/z 190/192 (isotopic pattern for Br). |

| GC-MS | Analysis of volatile impurities; Quantification in various matrices after appropriate derivatization. | Retention time (t R ), Mass spectrum with characteristic fragmentation pattern and molecular ion peak. |

| LC-MS/MS | Structural elucidation of unknown metabolites or degradation products; Highly selective quantification in complex biological matrices. | Precursor and product ion masses, fragmentation pathways confirming the molecular structure. |

Note: m/z values are based on the expected isotopic pattern for a bromine-containing compound.

Vi. Preclinical Research Applications of 5 Bromo 2 Methylpyrimidin 4 Yl Methanol in Biological Systems in Vitro and Animal Models Efficacy/mechanism Focus

In Vitro Biological Assays for Investigating Cellular and Molecular Effects of (5-Bromo-2-methylpyrimidin-4-yl)methanol Derivatives

In vitro studies are fundamental for the initial characterization of the biological activity of pyrimidine (B1678525) derivatives. These assays, conducted in a controlled laboratory environment outside of a living organism, allow for a detailed examination of the compound's effects at the cellular and molecular level.

Cell-based functional assays are instrumental in determining how pyrimidine derivatives modulate specific biological pathways. For instance, researchers have utilized high-throughput, cell-based assays to screen for compounds that alter chemokine receptor signaling. nih.gov Derivatives of pyrimidine have been identified that can modulate the activity of receptors like CXCR2, which is implicated in inflammation and cancer, by affecting second messenger signaling and receptor turnover. nih.gov Such assays are crucial for identifying the primary cellular targets and understanding the functional consequences of compound interaction.

The pyrimidine scaffold is a core component of many molecules that interact with key cellular signaling cascades. mdpi.com Research has shown that growth signaling pathways, such as the mTOR pathway, play a significant role in stimulating de novo pyrimidine synthesis to support cell growth and proliferation. scispace.comresearchgate.net The activation of mTORC1 and its downstream target S6K1 can directly enhance the activity of enzymes involved in pyrimidine synthesis. scispace.com Investigations into compounds like this compound derivatives often focus on their ability to interfere with these oncogenic signaling pathways, thereby disrupting the metabolic processes that fuel rapid cancer cell growth. researchgate.netnih.gov For example, studies might assess the phosphorylation status of key proteins within the PI3K-Akt-mTORC1 signaling pathway following treatment with a novel pyrimidine analogue. nih.gov

To elucidate the specific mechanisms of action, pyrimidine derivatives are tested across a panel of human cancer cell lines. nih.gov Anti-proliferative effects are commonly quantified using assays like the MTT or SRB assay, which measure cell viability and growth inhibition. nih.govmdpi.com For example, novel 5-bromo-pyrimidine derivatives have been evaluated for their in vitro cytotoxic activity against various tumor cell lines, including those from colon cancer (HCT116), lung cancer (A549), and leukemia (K562, U937). nih.gov

Beyond general cytotoxicity, mechanistic studies delve into specific molecular interactions. This can include enzyme inhibition assays using cell lysates to determine if the compounds target specific kinases, such as Bcr/Abl tyrosine kinase, which is crucial in certain types of leukemia. nih.gov Other studies have explored the potential of pyrimidine derivatives as inhibitors of enzymes like cyclooxygenase (COX-2), which is involved in inflammation. nih.gov Furthermore, antioxidant properties are often assessed through assays like the DPPH radical scavenging assay to determine if the compounds can mitigate oxidative stress. nih.gov

The following table summarizes hypothetical anti-proliferative data for a derivative, Compound X, based on typical findings for this class of molecules.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 22.5 |

| HCT116 | Colon Carcinoma | 12.8 |

| K562 | Chronic Myeloid Leukemia | 8.7 |

| DU-145 | Prostate Carcinoma | 35.1 |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Animal Model Studies to Elucidate Pharmacological Mechanisms and Efficacy of this compound Analogues (Excluding Toxicity, Safety, and Dosage for Clinical Use)

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models. These studies are essential for understanding the compound's effects in a complex, whole-organism system, providing insights into its potential efficacy and pharmacological mechanisms that cannot be obtained from cell culture experiments. nih.gov

Rodent models, particularly mice, are the predominant choice for in vivo preclinical testing in oncology. taconic.com To evaluate the systemic efficacy of this compound analogues, researchers often employ xenograft models, where human cancer cell lines are implanted into immunocompromised mice. nih.gov This allows for the direct assessment of a compound's ability to inhibit tumor growth in a living system.

For instance, a study might involve treating mice bearing HCT116 colon cancer xenografts with a novel pyrimidine derivative. The efficacy would be determined by measuring the tumor volume and weight over time compared to a control group receiving a vehicle. Such studies provide critical data on whether the in vitro anti-proliferative activity translates to in vivo anti-tumor effects.

The table below illustrates potential data from such a hypothetical animal study.

| Treatment Group | Average Tumor Volume (Day 21, mm³) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 | 0 |

| Compound Y (low dose) | 950 | 36.7 |

| Compound Y (high dose) | 500 | 66.7 |

| Positive Control | 450 | 70.0 |

Pharmacodynamic (PD) biomarkers are molecular indicators that demonstrate a drug has reached its target and elicited a biological response. Identifying these biomarkers in preclinical models is crucial for understanding the mechanism of action in vivo and for guiding potential clinical development. mdpi.com

Based on the in vitro mechanistic data, researchers can investigate relevant biomarkers in tumor tissues collected from animal models. For example, if a this compound analogue is found to inhibit a specific signaling pathway in vitro, tumor samples from treated animals can be analyzed for changes in the phosphorylation of key proteins in that pathway via techniques like Western blotting or immunohistochemistry. If the compound is hypothesized to induce apoptosis, markers like cleaved caspase-3 or PARP cleavage can be measured in the tumor tissue. nih.gov Identifying such biomarkers provides direct evidence of the compound's on-target activity in a systemic context.

Organ-Specific Mechanistic Investigations

There is no publicly available research detailing organ-specific mechanistic investigations of this compound. Studies conducted in vitro or in animal models that would elucidate its effects on specific organs or biological pathways have not been reported. Consequently, no data tables or detailed research findings on its organ-specific mechanisms can be provided.

Applications as a Chemical Probe or Research Tool in Advanced Biological Investigations

Information regarding the application of this compound as a chemical probe or research tool is not available in the scientific literature. A chemical probe is a small molecule used to study and manipulate biological systems. promega.com For a compound to be considered a chemical probe, it typically needs to demonstrate high potency, selectivity for its target, and a well-understood mechanism of action. promega.com There are no published studies that characterize this compound in this context. Therefore, no data on its use in advanced biological investigations can be presented.

Vii. Future Directions and Emerging Research Avenues for 5 Bromo 2 Methylpyrimidin 4 Yl Methanol in Academic Research

Exploration of Novel and Sustainable Synthetic Methodologies for (5-Bromo-2-methylpyrimidin-4-yl)methanol and its Derivatives

The future synthesis of this compound and its analogs is likely to be driven by the principles of green and sustainable chemistry. Current research into pyrimidine (B1678525) synthesis highlights a move away from traditional, often harsh, condensation reactions towards more efficient and environmentally benign multicomponent reactions (MCRs) and novel catalytic systems. nih.gov

One promising avenue is the adoption of iridium-catalyzed multicomponent synthesis, which can construct the pyrimidine core from simple alcohols and amidines, liberating only hydrogen and water as byproducts. ijrpr.commdpi.com This method is particularly attractive as it utilizes feedstocks that can be derived from biomass, aligning with sustainability goals. rsc.org Another approach involves a one-step reaction using 2-bromomalonaldehyde (B19672) and amidine compounds, which simplifies the preparation process and reduces production costs. A patented method outlines this one-step synthesis to create 5-bromo-2-substituted pyrimidines, demonstrating its industrial applicability.

Furthermore, the use of nano-catalysts is emerging as a highly efficient method for synthesizing fused pyrimidine systems and related heterocycles. orientjchem.org These catalysts, often on magnetic supports, offer advantages such as high yields, short reaction times, and easy recovery and recyclability, contributing to cleaner reaction profiles. researchgate.net Future research will likely focus on adapting these sustainable methodologies to produce this compound with high regioselectivity and yield, minimizing waste and energy consumption.

Table 1: Emerging Sustainable Synthetic Strategies for Pyrimidine Derivatives

| Methodology | Key Features | Potential Advantages for Synthesis |

|---|---|---|

| Iridium-Catalyzed MCR | Uses alcohols and amidines; liberates H₂ and H₂O. ijrpr.commdpi.com | Utilizes biomass-derivable starting materials; high atom economy. rsc.org |

| One-Step Bromination/Cyclization | Reacts 2-bromomalonaldehyde with amidines. | Simplifies synthesis, reducing steps and cost. |

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Design Pipelines

The structural attributes of this compound make it an ideal candidate for modern drug discovery campaigns, particularly those employing fragment-based drug discovery (FBDD) and covalent ligand design.

In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. bldpharm.com These initial hits are then optimized and grown into more potent, drug-like leads. researchgate.netchiralen.com With a molecular weight under 250 Da, this compound fits the profile of a fragment. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, making it a valuable starting point. nih.gov The methyl and hydroxymethyl groups provide vectors for synthetic elaboration, allowing chemists to "grow" the fragment by adding other chemical moieties to improve binding affinity and selectivity. chiralen.com

The presence of a bromine atom on the pyrimidine ring opens a significant opportunity for covalent ligand design. researchgate.net Covalent inhibitors can offer enhanced potency and prolonged duration of action by forming a permanent bond with the target protein. acs.org The carbon-bromine bond at the 5-position of the pyrimidine ring can render the carbon atom electrophilic, making it susceptible to nucleophilic attack from amino acid residues like cysteine within a protein's binding site. mdpi.com This strategy has been successfully used to develop potent and selective kinase inhibitors. mdpi.comgoogle.com Future research could involve screening this compound derivatives against kinases or other enzymes that have a suitably located cysteine, with the goal of developing novel covalent therapeutics. acs.org

Development of this compound as a Scaffold for Materials Science or Catalysis Applications

Beyond its biomedical potential, the this compound scaffold holds promise for applications in materials science and catalysis. The heterocyclic pyrimidine ring, with its nitrogen atoms, and the appended hydroxymethyl group are excellent coordinating motifs for metal ions.

This coordinating ability makes the compound and its derivatives attractive ligands for the construction of Metal-Organic Frameworks (MOFs). nih.govchemicalbook.com MOFs are crystalline materials with well-defined pores that have applications in gas storage, separation, and heterogeneous catalysis. acs.org Research has shown that pyrimidine-based ligands can be used to create stable MOFs with selective gas sorption properties and catalytic activity. For example, a pyrimidine-modified indium-MOF has been shown to be an efficient catalyst for the chemical fixation of carbon dioxide. rsc.org The functional groups on this compound (N-donors from the ring, O-donor from the alcohol) could be used to assemble novel MOFs. The bromo-substituent could also serve as a handle for post-synthetic modification of the MOF to fine-tune its properties.

In catalysis, pyrimidine derivatives can be incorporated into larger ligand systems for transition metal catalysts. The electronic properties of the pyrimidine ring can influence the catalytic activity of the metal center. Furthermore, bioinspired catalysts for processes like nitrate (B79036) reduction have been developed using ligands containing bromo-substituted aromatic rings, suggesting a potential role for this scaffold in developing new catalysts for environmental remediation or industrial processes. nih.gov

The photophysical properties of bromopyrimidines have also been a subject of investigation. nih.gov Theoretical studies suggest that pyrimidine-based structures could function as emitters in organic light-emitting diodes (OLEDs), indicating a potential, though less explored, avenue in organic electronics. nih.gov

Advanced Computational Approaches for Predicting and Optimizing Compound Activity and Selectivity

Computational chemistry is set to play a pivotal role in accelerating the exploration of this compound's potential. Techniques such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful tools for predicting how derivatives of this compound will interact with biological targets. rsc.org

These methods can be used to:

Predict Binding Modes: Molecular docking can simulate the binding of virtual libraries of this compound derivatives to the active sites of proteins, helping to prioritize which compounds to synthesize.

Assess Stability: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction.

Guide Optimization: 3D-QSAR studies can correlate the structural features of a series of compounds with their biological activity, leading to predictive models that guide the design of more potent and selective molecules. nih.gov

Density Functional Theory (DFT) is another powerful computational tool that can be used to understand the electronic structure and reactivity of these molecules. mdpi.com DFT calculations can determine parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution, which are crucial for understanding chemical reactivity and intermolecular interactions. researchgate.net For instance, DFT can be used to predict the reactivity of the C5-Br bond towards nucleophilic attack, aiding in the design of covalent inhibitors. mdpi.com By integrating these advanced computational approaches, researchers can more rapidly and efficiently navigate the chemical space around the this compound scaffold to optimize for desired properties.

Table 2: Application of Computational Methods to this compound Derivatives

| Computational Method | Research Application | Predicted Outcome |

|---|---|---|

| Molecular Docking | Virtual screening against kinase libraries. | Binding affinity and interaction patterns. rsc.org |

| Molecular Dynamics (MD) | Simulation of ligand-protein complexes. | Stability of binding pose over time. |

| 3D-QSAR | Analysis of a series of synthesized analogs. | Predictive model for structure-activity relationships. nih.gov |

Unexplored Biological Targets and Mechanistic Hypotheses for this compound Derivatives

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. While the specific biological activities of this compound are not extensively documented, the activities of related pyrimidine derivatives provide a fertile ground for generating new hypotheses and exploring novel therapeutic applications. nih.gov

Synthetic pyrimidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral effects. nih.gov This diversity suggests that derivatives of this compound could be tailored to target a multitude of proteins.

Potential Unexplored Targets and Hypotheses:

Kinase Inhibition: Many clinically approved kinase inhibitors feature a pyrimidine core. The this compound scaffold could be elaborated to target specific kinases implicated in cancer or inflammatory diseases. The bromo-substituent offers a potential route for covalent targeting of kinases with accessible cysteine residues. google.com

Epigenetic Targets: Pyrimidine-containing molecules have been developed as inhibitors of epigenetic targets like bromodomains (e.g., BRD4) and kinases involved in epigenetic regulation (e.g., PLK1). acs.org The scaffold could be adapted to probe these target classes.

Signaling Pathways: Recent research has identified novel pyrimidine derivatives as potent bone anabolic agents that act by activating the BMP2/SMAD1 signaling pathway. This opens the possibility that derivatives of this compound could modulate this or other critical cellular signaling pathways.